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Compound of Interest

2-Phenyl-1,3-thiazole-4-carboxylic
Compound Name: d
aci

Cat. No.: B1345673

The 2-phenylthiazole scaffold is a privileged heterocyclic motif frequently found in compounds
with a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and
antibacterial properties.[1][2] This guide provides a comparative analysis of the structure-
activity relationships (SAR) for 2-phenylthiazole analogs, focusing on their anticancer and
antifungal applications. The information is curated for researchers, scientists, and drug
development professionals to facilitate the rational design of more potent and selective
therapeutic agents.

General Workflow for SAR Studies

The process of establishing a structure-activity relationship is a cornerstone of medicinal
chemistry. It involves synthesizing a series of related compounds and evaluating their biological
activity to understand the influence of different chemical substructures on their therapeutic
effects.
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Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Anticancer Activity of 2-Phenylthiazole Analogs

Several studies have explored 2-phenylthiazole derivatives as potent cytotoxic agents against
various human cancer cell lines. The primary mechanism often involves the inhibition of critical
cellular pathways necessary for cancer cell proliferation.

Structure-Activity Relationship Insights

The anticancer potency of this class of compounds is highly dependent on the nature and
position of substituents on both the phenyl and thiazole rings.

o Substituents on the 2-Phenyl Ring: Modifications at the para-position of the 2-phenyl ring,
particularly the addition of an arylacetamido group, have been a key area of exploration.[3]

o A methoxy group at the 4-position of the terminal phenyl ring (of the arylacetamido moiety)
improved activity against Caco-2 (colorectal cancer) cells.[3]

o A 2-methoxy substituent on the same ring helped maintain high activity against HT-29
(colon cancer) and T47D (breast cancer) cell lines.[3]

o Analogs with a 3-fluoro substituent also demonstrated good cytotoxic profiles against all
tested cell lines.[3]
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e Substituents on the Thiazole Ring: The thiazole ring itself is a critical component. In a series
of 2-amino-4-phenylthiazole derivatives designed based on the structure of crizotinib,
compound 5b showed outstanding growth inhibitory effects, particularly against the HT29 cell
line with an IC50 value of 2.01 uM.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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